Dodecyl 4-methylbenzenesulfonate

Catalog No.
S750018
CAS No.
10157-76-3
M.F
C19H32O3S
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl 4-methylbenzenesulfonate

CAS Number

10157-76-3

Product Name

Dodecyl 4-methylbenzenesulfonate

IUPAC Name

dodecyl 4-methylbenzenesulfonate

Molecular Formula

C19H32O3S

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3

InChI Key

QHKNLARMWXIVSM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
  • Surfactants

    Due to its amphiphilic nature (having both hydrophobic and hydrophilic parts), dodecyl 4-methylbenzenesulfonate might possess surfactant properties. Surfactants are used in various research applications, including protein purification, membrane studies, and colloidal stabilization .

  • Organic synthesis

    The sulfonate group (SO3-) in dodecyl 4-methylbenzenesulfonate can act as a leaving group in certain organic reactions. This property could be useful for synthesizing other organic compounds .

  • Material science

    Dodecyl 4-methylbenzenesulfonate may find use in the development of functional materials. For instance, it could potentially be incorporated into self-assembling systems or used as a precursor for the synthesis of new materials with specific properties.

Dodecyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₉H₃₂O₃S and a molecular weight of 340.52 g/mol. It is classified as an alkyl sulfonate, specifically a dodecyl derivative of 4-methylbenzenesulfonic acid. This compound appears as a clear liquid and is primarily utilized in various chemical applications due to its surfactant properties. The presence of the dodecyl group contributes to its hydrophobic characteristics, making it effective in reducing surface tension in solutions.

, typical of sulfonate esters:

  • Nucleophilic Substitution: The sulfonate group acts as a good leaving group, allowing for nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, dodecyl 4-methylbenzenesulfonate can undergo hydrolysis, breaking down into its respective alcohol (dodecanol) and sulfonic acid.
  • Esterification: It can also be involved in esterification reactions where it reacts with alcohols to form new esters.

Dodecyl 4-methylbenzenesulfonate can be synthesized through several methods:

  • Sulfonation Reaction: Dodecanol reacts with p-toluenesulfonic acid under controlled conditions to yield dodecyl 4-methylbenzenesulfonate.
  • Esterification: The reaction of 4-methylbenzenesulfonic acid with dodecanol in the presence of an acid catalyst can also produce this compound.
  • Transesterification: Dodecyl alcohol can be reacted with methyl p-toluenesulfonate to yield dodecyl 4-methylbenzenesulfonate.

The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity .

Dodecyl 4-methylbenzenesulfonate has various applications across different industries:

  • Surfactant: Used in detergents and cleaning products for its ability to lower surface tension and enhance cleaning efficiency.
  • Emulsifying Agent: Employed in cosmetic formulations to stabilize emulsions.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds in chemical manufacturing.

Interaction studies involving dodecyl 4-methylbenzenesulfonate often focus on its surfactant properties. It has been shown to interact effectively with various biological membranes, which may lead to potential applications in drug delivery systems. Additionally, studies indicate that it can enhance the solubility of hydrophobic drugs, improving their bioavailability.

Dodecyl 4-methylbenzenesulfonate shares structural similarities with several other alkyl sulfonates. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular Weight
Octyl 4-methylbenzenesulfonateC₁₅H₂₄O₃S284.41 g/mol
Hexadecyl 4-methylbenzenesulfonateC₁₈H₃₈O₃S330.50 g/mol
Heptyl 4-methylbenzenesulfonateC₁₄H₂₂O₃S270.39 g/mol
Octadecyl 4-methylbenzenesulfonateC₂₀H₄₂O₃S358.57 g/mol

Uniqueness

Dodecyl 4-methylbenzenesulfonate is unique due to its balance between hydrophobic (dodecyl group) and hydrophilic (sulfonate group) characteristics, allowing it to function effectively as a surfactant while maintaining stability in various applications. Its longer carbon chain compared to shorter alkyl sulfonates enhances its emulsifying properties and effectiveness in formulations requiring robust surfactants.

XLogP3

7

Other CAS

10157-76-3

Wikipedia

Dodecyl 4-methylbenzenesulfonate

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, dodecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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